Product packaging for benzyl N-(2-carbamimidoylethyl)carbamate(Cat. No.:)

benzyl N-(2-carbamimidoylethyl)carbamate

Cat. No.: B15300636
M. Wt: 221.26 g/mol
InChI Key: AETJSDMTBGUDEH-UHFFFAOYSA-N
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Description

Benzyl N-(2-carbamimidoylethyl)carbamate is a synthetic organic compound that incorporates both a carbamate and a carbamimidoyl (guanidine) functional group. This structure is closely related to a class of molecules known as carbamimidoylcarbamate derivatives, which have been identified in scientific research as having significant potential in medicinal chemistry. Compounds within this class have been explored as potent and selective inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target implicated in inflammatory processes and microvascular complications associated with diabetes, such as diabetic nephropathy . The presence of the benzyl carbamate group (Cbz) is particularly valuable in synthetic organic and peptide chemistry, where it is widely employed as a protecting group for amines . This application is critical in multi-step synthesis, as it allows for the selective blocking of the amine functionality during reactions at other sites, with subsequent removal under controlled conditions. The combination of these features makes this compound a versatile building block for researchers engaged in the design and synthesis of novel bioactive molecules, particularly for investigating enzyme inhibition and developing potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2 B15300636 benzyl N-(2-carbamimidoylethyl)carbamate

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

benzyl N-(3-amino-3-iminopropyl)carbamate

InChI

InChI=1S/C11H15N3O2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,12,13)(H,14,15)

InChI Key

AETJSDMTBGUDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-carbamimidoylethyl)carbamate typically involves the reaction of benzyl chloroformate with ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound with high purity. The use of automated reactors and real-time monitoring of reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Deprotection of the Benzyl Carbamate Group

The benzyloxycarbonyl (Cbz) group serves as a temporary amine protector, removable under specific conditions:

Reagent/Conditions Mechanism Outcome Source
Lewis acids (e.g., FeCl₃)Acidic cleavageReleases ethylenediamine derivative ,
Catalytic hydrogenation (H₂)Reductive cleavage (Pd/C or Raney Ni)Forms free amine; limited by amidine interference ,
Fe–acetic acid/HClNon-catalytic reductionEfficient deprotection without catalyst poisoning

Example : Fe–HCl reduction of the Cbz group in ethyl 3-(2-((4-cyanophenylamino)methyl)benzimidazole derivatives achieved 80–90% yield without side reactions .

Reactivity of the Carbamimidoyl Group

The amidine group (–NH–C(=NH)–NH₂) participates in nucleophilic and coordination-driven reactions:

Condensation Reactions

  • Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imidazoline derivatives under acidic conditions .

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or material science .

Alkylation/Acylation

  • Selectively alkylated at the primary amine site using alkyl halides (e.g., methyl iodide) in DMF .

  • Acylation with chloroformates (e.g., ethyl chloroformate) yields mixed carbamates, though over-acylation can occur without base control .

Coupling and Functionalization Reactions

The compound serves as a building block in peptide-mimetic synthesis:

Reagent Product Yield Notes Source
DCC/HOBtAmide bond formation70–85%Requires anhydrous conditions ,
Phosgene (Cl₂CO)Urea derivatives60–75%Side product: bis-benzimidazole ureas
Thiophosgene (ClC=S)Thiocarbamates55–65%Limited by amidine reactivity

Case Study : Reaction with methyl chloroformate in glyme/potassium carbonate produced methyl 2-benzylbenzimidazole-5-carbamate (75% yield) alongside diacylated byproducts (12–15%) .

Salt Formation and Acid-Base Behavior

The hydrochloride salt (PubChem CID 68577815) exhibits pH-dependent solubility :

  • pKa : ~8.2 (amidine group), ~10.5 (carbamate NH).

  • Neutralization with NH₃/EtOH liberates the free base, enhancing nucleophilicity for further reactions .

Comparative Reactivity with Analogues

The carbamimidoyl group distinguishes this compound from structurally similar derivatives:

Compound Key Reactivity Difference
Benzyl N-(2-carbamoylethyl)carbamateLacks amidine’s metal-binding capacity
Benzyl N-(diethylcarbamoyl)methyl carbamateReduced nucleophilicity due to dialkylamide

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzyl alcohol .

  • Storage : Stable as HCl salt at −20°C; free base requires inert atmosphere to prevent oxidation .

Scientific Research Applications

Benzyl N-(2-carbamimidoylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(2-carbamimidoylethyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows the compound to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituent/Modification Key Properties/Activities Reference
Benzyl N-(2-carbamimidoylethyl)carbamate Ethyl chain with terminal carbamimidoyl High polarity, potential for enzyme inhibition (inferred) -
Benzyl N-(2-amino-2-methylpropyl)carbamate Branched 2-amino-2-methylpropyl chain Amine-protecting group; potential for stereoselective synthesis
2b (C4 benzyl carbamate-pyrimidine derivative) Benzyl carbamate at pyrimidine C4 position 20-fold higher EGFR inhibition vs. non-carbamate analogs
Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) Chlorophenyl and methyl groups Potent AChE/BChE inhibition (IC₅₀ ≈ 0.1 µM)
Isosorbide 2-benzyl carbamate derivatives Benzyl carbamate at isosorbide 2-position Selective BuChE inhibition over AChE
Key Observations:
  • Substituent Effects on Bioactivity :
    • The presence of a benzyl carbamate group enhances target binding in kinase inhibitors (e.g., EGFR inhibition in pyrimidine derivatives) .
    • Fluorination or chlorination of the benzyl ring (e.g., 2a in , Compound 28 in ) increases potency, likely due to improved hydrophobic interactions.
  • Carbamimidoyl vs. Simple Amine Groups :
    • The carbamimidoyl group’s guanidine-like structure may enhance solubility in aqueous media and binding affinity to anionic targets (e.g., proteases or phosphatases) compared to unmodified amines.
  • Enzyme Selectivity :
    • Benzyl carbamates at specific positions (e.g., isosorbide derivatives) influence selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Pharmacological and Toxicological Profiles

  • Enzyme Inhibition : Benzyl carbamates with bulky or charged substituents (e.g., carbamimidoyl) may exhibit stronger enzyme inhibition but lower bioavailability due to high polarity.
  • However, the benzyl group’s metabolic pathway (oxidation to benzaldehyde) warrants caution in drug design.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of benzyl N-(2-carbamimidoylethyl)carbamate?

The compound can be synthesized via carbamate-forming reactions, such as the coupling of benzyl chloroformate with 2-carbamimidoylethylamine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). This approach ensures regioselective carbamate bond formation . Alternative routes may involve protecting-group strategies for the amidine moiety, followed by deprotection post-carbamate formation. Reaction optimization should include monitoring by TLC or LC-MS to track intermediate stability.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization typically involves:

  • 1H/13C NMR spectroscopy : Peaks for the benzyl group (δ ~7.3 ppm, aromatic protons) and carbamimidoyl protons (δ ~6.5–7.0 ppm, amidine NH) are critical. Splitting patterns confirm substitution patterns (e.g., singlet for benzyl CH2) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]+) and fragmentation patterns consistent with the carbamate backbone .
  • IR spectroscopy : Stretching frequencies for C=O (∼1700 cm⁻¹) and amidine N–H (∼3300 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

  • Matrix interference from proteins or lipids, mitigated by solid-phase extraction (SPE) using C18 cartridges.
  • Instability of the amidine group under acidic/basic conditions, requiring neutral pH during sample preparation.
  • Detection sensitivity : LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode enhances selectivity. Calibration curves using deuterated internal standards (e.g., d7-benzyl analogs) improve accuracy .

Q. How does the carbamimidoyl moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The amidine group (NH–C(NH2)–) acts as a strong nucleophile due to its lone pair on the nitrogen, enabling:

  • Condensation reactions with carbonyl compounds (e.g., aldehydes) to form imidazolidine derivatives.
  • Coordination chemistry : The amidine can chelate metal ions (e.g., Cu²+), which is exploitable in catalytic applications or metal-organic framework (MOF) synthesis . Stability studies under oxidative conditions (e.g., H2O2) are critical, as the amidine may degrade to a nitrile or urea .

Q. What role does this compound play in modulating biological targets, and what mechanistic insights exist?

The carbamate group enhances metabolic stability compared to ureas, while the amidine moiety may interact with enzymatic active sites (e.g., serine proteases via hydrogen bonding). In cancer research, analogs with similar carbamate-amidine scaffolds inhibit HIF-1α activation by disrupting hypoxia signaling pathways, as observed in prostate tumor models . Structure-activity relationship (SAR) studies suggest that substituents on the benzyl ring (e.g., electron-withdrawing groups) enhance target affinity but may reduce solubility .

Experimental Design & Data Analysis

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Q. Discrepancies in reported biological activities of carbamimidoyl carbamates: How can researchers reconcile these?

Variations in assay conditions (e.g., cell line specificity, oxygen levels) may explain conflicting results. For example, hypoxia-selective activity was observed for a related carbamate in PC-3M prostate cancer cells but not in normoxic conditions . Meta-analyses of dose-response curves and standardized protocols (e.g., CLSI guidelines) are recommended.

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